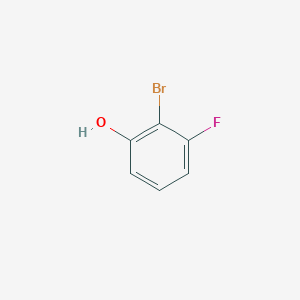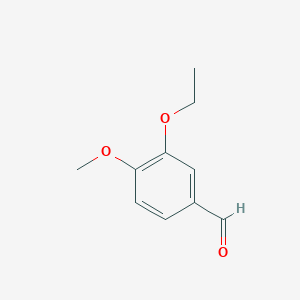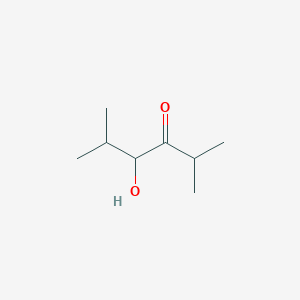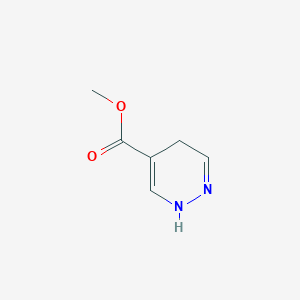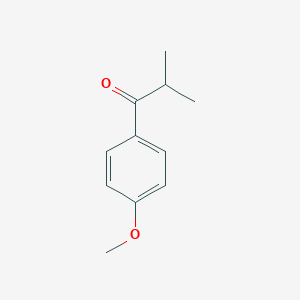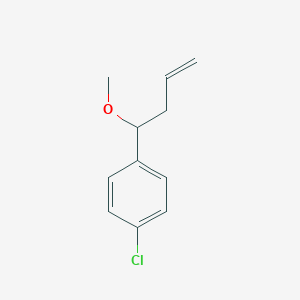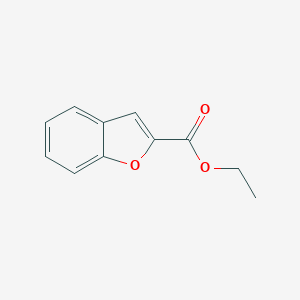
Ethyl-Benzofuran-2-carboxylat
Übersicht
Beschreibung
Ethyl benzofuran-2-carboxylate, also known as 2-ethoxybenzofuran-3-carboxylic acid ethyl ester, is a heterocyclic aromatic compound with a wide range of applications in scientific research and laboratory experiments. This compound has been found to have unique properties that make it particularly useful in a variety of fields, including drug development, biochemistry, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Antitumor-Eigenschaften
Ethyl-Benzofuran-2-carboxylat zeigt vielversprechende Antitumoraktivität. Forscher haben mehrere Derivate mit potenten wachstumshemmenden Wirkungen gegenüber verschiedenen Krebszelllinien identifiziert, darunter Leukämie, Lungenkrebs, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs . Diese Ergebnisse deuten auf sein Potenzial als Leitstruktur für die Entwicklung gezielter Therapien hin.
Antibakterielle Aktivität
Bestimmte substituierte Benzofurane, einschließlich this compound, zeigen antibakterielle Eigenschaften. Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, machen ihre strukturellen Merkmale sie zu einem interessanten Kandidaten für weitere Untersuchungen zur Bekämpfung bakterieller Infektionen .
Anti-Hepatitis-C-Virus-Aktivität
Eine neuartige makrozyklische Benzofuranverbindung, die strukturell mit this compound verwandt ist, hat eine Anti-Hepatitis-C-Virus (HCV)-Aktivität gezeigt. Forscher glauben, dass sie ein effektives Therapeutikum für die HCV-Krankheit sein könnte .
Synthetische Anwendungen
In den letzten Jahren sind innovative Methoden zur Konstruktion von Benzofuranringen entstanden. Zum Beispiel:
- Protonen-Quantentunneling erleichtert die Konstruktion von Benzofuranringen mit weniger Nebenreaktionen und hohen Ausbeuten .
Natürliche Produktquellen
Benzofuranverbindungen sind in der Natur weit verbreitet. Sie kommen in verschiedenen höheren Pflanzen vor, darunter Asteraceae, Rutaceae, Liliaceae und Cyperaceae. Bemerkenswerte natürliche Produkte, die Benzofuran enthalten, sind Amiodaron, Angelicin, Bergapten, Nodekenetin, Xanthotoxin und Usninsäure .
Arzneimittelperspektiven
Angesichts seiner vielfältigen pharmakologischen Aktivitäten versprechen this compound und seine Derivate als potenzielle Arzneimittel. Forscher erforschen weiterhin ihre therapeutischen Anwendungen, was sie zu wertvollen Kandidaten für die Arzneimittelentwicklung macht .
Wirkmechanismus
Target of Action
Benzofuran compounds, including Ethyl Benzofuran-2-carboxylate, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are ubiquitous in nature and are potential natural drug lead compounds . .
Mode of Action
For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects on different types of cancer cells . .
Biochemical Pathways
Benzofuran derivatives have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Some substituted benzofurans have been shown to have dramatic anticancer activities , suggesting that Ethyl Benzofuran-2-carboxylate may have similar effects.
Biochemische Analyse
Biochemical Properties
Ethyl Benzofuran-2-carboxylate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Benzofuran compounds have been shown to have significant cell growth inhibitory effects
Molecular Mechanism
It is known that benzofuran compounds can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
ethyl 1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWQPOUWLVOHKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348894 | |
| Record name | Ethyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3199-61-9 | |
| Record name | Ethyl 1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key application of Ethyl Benzofuran-2-carboxylate in organic synthesis?
A1: Ethyl Benzofuran-2-carboxylate serves as a valuable precursor in synthesizing substituted benzofuran derivatives. For example, it reacts with hydrazine hydrate to yield the corresponding hydrazide, which can be further modified to create diverse compounds with potential biological activity []. This versatility makes it a key building block in medicinal chemistry research.
Q2: Can you describe an efficient synthetic route to obtain substituted Ethyl Benzofuran-2-carboxylates?
A2: A highly effective method involves using substituted 2-formylphenoxy ethylcarboxylates as starting materials []. Reacting these with 0.4 equivalents of P(MeNCH2CH2)3N at 70°C for 3 hours yields the desired substituted Ethyl Benzofuran-2-carboxylates in impressive yields ranging from 80-99% []. This approach offers a practical and high-yielding pathway for accessing these valuable compounds.
Q3: What biological activities have been investigated for benzofuran derivatives incorporating the Ethyl Benzofuran-2-carboxylate scaffold?
A3: Researchers have explored the potential of benzofuran derivatives containing the Ethyl Benzofuran-2-carboxylate core for various biological activities. Specifically, compounds featuring a 4-thiazolidinone moiety linked to the benzofuran scaffold have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial properties []. This highlights the potential of this chemical class for developing novel therapeutic agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)
